molecular formula C6H6N6 B13910200 2-(1H-1,2,3,4-tetrazol-5-yl)pyridin-4-amine

2-(1H-1,2,3,4-tetrazol-5-yl)pyridin-4-amine

Cat. No.: B13910200
M. Wt: 162.15 g/mol
InChI Key: LUHNGOUYARGLIZ-UHFFFAOYSA-N
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Description

2-(1H-1,2,3,4-tetrazol-5-yl)pyridin-4-amine is a heterocyclic compound that features both a tetrazole ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,3,4-tetrazol-5-yl)pyridin-4-amine can be achieved through various synthetic routes. One common method involves the use of a one-pot four-component condensation reaction. This method typically includes the condensation of 1-(2-bromoethyl)-1H-pyrrole-2-carbaldehyde, an amine, isocyanide, and sodium azide in methanol at room temperature . The reaction proceeds through a domino imine formation, intramolecular annulation, and Ugi-azide reaction.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of multicomponent reactions (MCRs) and isocyanide-based multicomponent reactions (IMCRs) can be adapted for large-scale synthesis, offering advantages such as time-saving, greater efficiency, and atom economy .

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,3,4-tetrazol-5-yl)pyridin-4-amine undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using common reducing agents.

    Substitution: The tetrazole and pyridine rings can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a wide range of substituted tetrazole and pyridine derivatives .

Scientific Research Applications

2-(1H-1,2,3,4-tetrazol-5-yl)pyridin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1H-1,2,3,4-tetrazol-5-yl)pyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound’s tetrazole and pyridine rings can interact with various enzymes and receptors, influencing biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-1,2,3,4-tetrazol-5-yl)pyridin-4-amine is unique due to its specific combination of a tetrazole ring and a pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C6H6N6

Molecular Weight

162.15 g/mol

IUPAC Name

2-(2H-tetrazol-5-yl)pyridin-4-amine

InChI

InChI=1S/C6H6N6/c7-4-1-2-8-5(3-4)6-9-11-12-10-6/h1-3H,(H2,7,8)(H,9,10,11,12)

InChI Key

LUHNGOUYARGLIZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C=C1N)C2=NNN=N2

Origin of Product

United States

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